

Introduction: Establishing the Blueprint of a Key Pharmaceuti

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1-(4-Nitrobenzoyl)piperidin-4-one

Cat. No.: B1306678

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is the bedrock upon which all **Nitrobenzoyl)piperidin-4-one** is a pivotal intermediate, serving as a versatile scaffold in the synthesis of novel therapeutic agents and advanced ma piperidinone core linked to a nitrobenzoyl group, offers a reactive handle for constructing more complex chemical entities.[3][4] Therefore, a rigorous i merely an academic exercise but a critical quality control checkpoint in the pharmaceutical pipeline.

This guide provides a comprehensive, field-proven framework for the structural elucidation of **1-(4-Nitrobenzoyl)piperidin-4-one**. Moving beyond a s behind experimental choices, demonstrating how a multi-faceted analytical approach creates a self-validating system. By integrating data from Nucle Spectrometry (MS), and Infrared (IR) Spectroscopy, we can construct an unassailable confirmation of the target molecule's identity, integrity, and con

Section 1: The Subject Molecule - A Structural Overview

Before delving into the analytical methodologies, it is essential to understand the foundational characteristics of the target compound.

- Compound Name: **1-(4-Nitrobenzoyl)piperidin-4-one**
- Molecular Formula: $C_{12}H_{12}N_2O_4$ [7][8]
- Molecular Weight: 248.23 g/mol [7][9]

The molecule consists of two primary moieties: a piperidin-4-one ring and a 4-nitrobenzoyl group, connected via a tertiary amide linkage. This structu a ketone, an amide, a symmetrically substituted aromatic ring, and two distinct sets of aliphatic protons within the piperidinone ring.

Caption: Molecular Structure of **1-(4-Nitrobenzoyl)piperidin-4-one**.

Section 2: Multi-technique Spectroscopic Elucidation

The core of structure elucidation lies in the synergistic use of multiple analytical techniques. Each method provides a unique piece of the puzzle, and structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

NMR is unparalleled in its ability to map the carbon-hydrogen framework of a molecule, providing definitive evidence of atom-to-atom connectivity.[6] NMR experiments is required.

Expert Insight: The presence of the tertiary amide bond introduces a rotational barrier around the N-C(O) bond. This can lead to broadened signals or particularly for the piperidinone protons adjacent to the nitrogen. Variable temperature (VT) NMR studies can be employed to investigate this dynamic

^1H NMR Spectroscopy: Proton Environment Analysis

The ^1H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons.

- Aromatic Region (~7.7-8.4 ppm): The 4-nitrobenzoyl group is expected to produce a classic AA'BB' system, appearing as two distinct doublets. The be downfield (deshielded), while the protons ortho to the carbonyl group will be slightly upfield.
- Aliphatic Region (~2.6-4.2 ppm): The eight piperidinone protons are diastereotopic and will appear as two sets of multiplets. Due to the influence of expected to be chemically non-equivalent. The protons on carbons adjacent to the nitrogen (C2/C6) will be further downfield than those adjacent to

Predicted ¹ H NMR Data	
Chemical Shift (δ, ppm)	Assignment & Multiplicity
~8.35	2H, doublet (AA'BB') - Aromatic H ortho to NO ₂
~7.75	2H, doublet (AA'BB') - Aromatic H ortho to C=O
~4.15	2H, triplet - Piperidinone H (C2/C6)
~3.80	2H, triplet - Piperidinone H (C2/C6)
~2.75	4H, multiplet - Piperidinone H (C3/C5)

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment.

- **Carbonyl Carbons (~165-207 ppm):** Two distinct signals are expected in the downfield region: one for the amide carbonyl (~166 ppm) and one for the ketone carbonyl (~207 ppm).
- **Aromatic Carbons (~124-150 ppm):** Four signals are anticipated for the aromatic ring. The carbon bearing the nitro group will be the most downfield. Two protonated aromatic carbons will appear in the ~124-130 ppm range.
- **Aliphatic Carbons (~40-50 ppm):** Two signals are expected for the piperidinone ring carbons. The carbons adjacent to the nitrogen (C2/C6) will appear slightly more downfield than the carbons further from the nitrogen (C3/C5).

Predicted ¹³ C NMR Data	
Chemical Shift (δ, ppm)	Assignment
~207.0	Ketone Carbonyl (C4)
~166.5	Amide Carbonyl (C=O)
~150.0	Aromatic C-NO ₂
~141.0	Aromatic C-C=O
~129.5	Aromatic CH
~124.0	Aromatic CH
~45.0	Piperidinone CH ₂ (C2/C6)
~41.0	Piperidinone CH ₂ (C3/C5)

2D NMR Spectroscopy: Assembling the Pieces

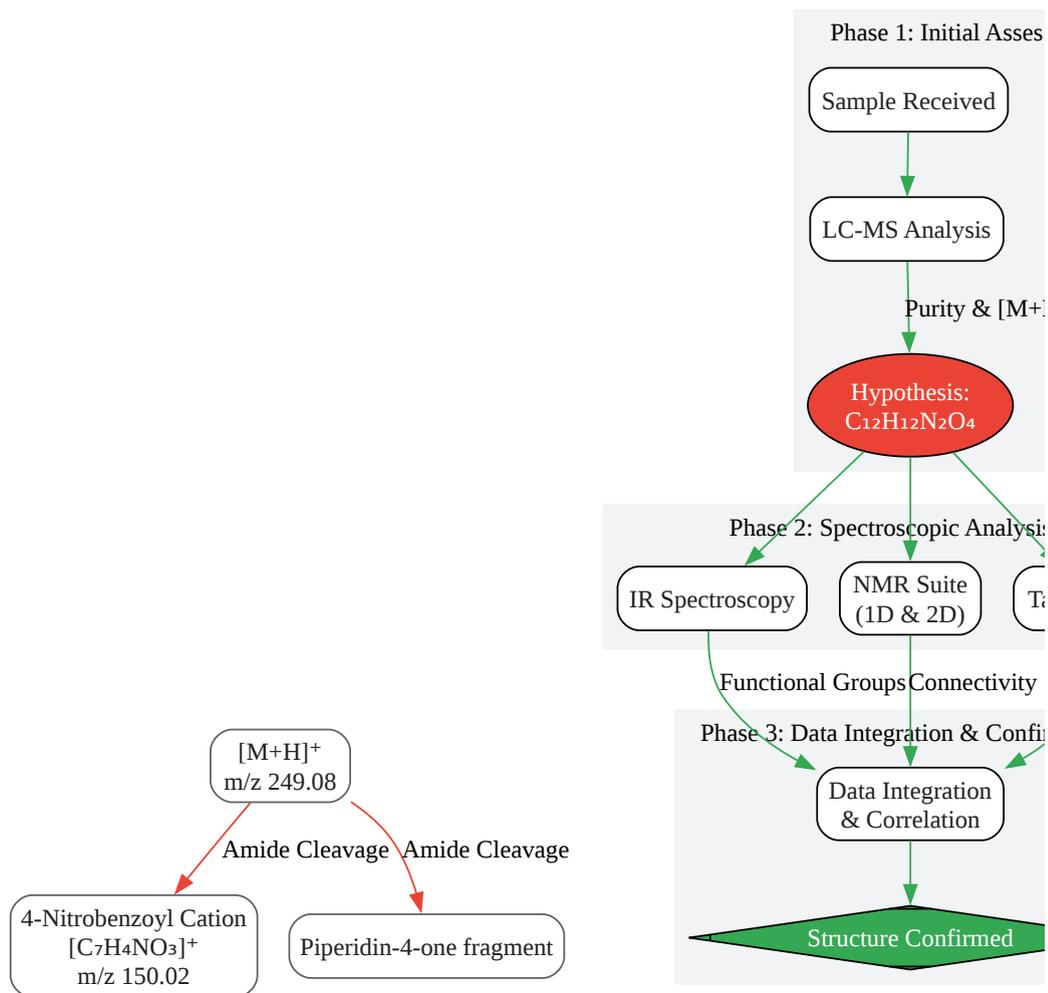
While 1D NMR suggests the presence of the key structural fragments, 2D NMR is required to definitively link them.

- **¹H-¹H COSY (Correlation Spectroscopy):** This experiment confirms the coupling between adjacent protons. It would show a clear correlation between the aromatic protons and the aliphatic protons, confirming the -CH₂-CH₂- spin system on either side of the nitrogen and carbonyl groups.
- **¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):** This spectrum maps each proton directly to the carbon it is attached to, allowing for unambiguous assignment of the 1D NMR signals.
- **¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):** This is the most powerful experiment for this elucidation. It reveals long-range (2-3 bond) correlations, providing irrefutable proof of connectivity.^[11]

Key HMBC Correlations for Structural Confirmation:

- **Aromatic H to Amide C=O:** A correlation from the aromatic protons at ~7.75 ppm to the amide carbonyl carbon at ~166.5 ppm confirms the benzoyl group.

- Piperidinone H (C2/C6) to Amide C=O: A correlation from the downfield aliphatic protons at ~4.15 ppm to the same amide carbonyl carbon (~166.5 ppm) through the nitrogen atom.
- Piperidinone H (C2/C6) to Piperidinone C (C3/C5): Correlations from the C2/C6 protons to the C3/C5 carbons further solidify the piperidinone ring structure.



[Click to download full resolution via product page](#)

Caption: Integrated workflow for structure elucidation and validation.

Conclusion

The structure elucidation of **1-(4-Nitrobenzoyl)piperidin-4-one** is a clear demonstration of the power of modern analytical chemistry. By systematic spectroscopy, mass spectrometry, and infrared spectroscopy, we move from a molecular formula to a fully realized and validated three-dimensional structure at the highest level of scientific integrity, providing the trustworthy and authoritative data essential for researchers, scientists, and drug development professionals.

References

- Gabelica, V., & Pauw, E. (2010). Advances in structure elucidation of small molecules using mass spectrometry. *Analytical and Bioanalytical Chemistry* [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY1uOs_nMPDz1F1H-u2mWgyvXvAhdgsIGzTizctlmjUJ4ubCJdnD-jmKlKceeAz15_BUzjSPK9P_huEry_fIVJsZYSZ6ZsPVGEfMhoF_x-3oVkszkxAfLIQ3CAytmrDAk_fKTJz2GWBkbQzKs=]
- Kim, H. S., et al. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. *Archives of Pharmacology* [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6Z7h7iMOBycG--5dLPOJBL4LBWINQUN6bVynX6egpSO_fzbHNN1j-2LQ-28PcrFA4hPEW3UaMenX5CmtgLw6w71_XFIMY_SnVhSZ4GmrdQq_rIFwnwAU-oxwUnNTbe9jaEBLIHQY4inIr0iB_C3SDoFtZ2C3Z5bGMxm36W14A9KGWyxZz4fHb7IOxA8Ecnc7wg4iVKNVUGBWPBXikzlaVfn9rFXjfZewrDmwb8w]

- Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADE 1947. [<https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmTpu5uCCwtgKYwdJ1Hmy7GPZNItoYXWDARglduE33indcKGlqrn6Qe948NM0F9VYGdQ4r14wKwMph3J3VPkcWikhOfWqBL>]
- Srilatha, K. (2011). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical S [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsl0dy-_vldjdK-SNCtLJ1YP6TJJzvqPCfjdWngjmb16fEX4wYTO8Jn-SuaBkApJIV0NXrevnWTwQysUtlD90mkSqtWfXeDIABlitEz_Zl38iiiNcfJt1m-64dWBWJGk_hU1hfUuAuYNrSax_s6KfwtFjXl9uOyrXbSh-Nbm8=]
- Sungkyunkwan University. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. SKKU Res [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH19_lzpQXI5qbPEUuJpkUKZ4_VCZtM5QA4qmO2RjeH2aynkiBQ4Z-5xDfZFhjYqscHm7bmH2RN4WfuJybhjxm5N7lJA0e_94AvivPEZfv6mqCwwSZMIsaKKUQ4H0XWhpAbY_mSlgbTcQaMoQK7SjrCOFkqoBZUhj-Z3Mhj4R]
- Capot Chemical. (n.d.). Specifications of 1-(4-Nitro-benzoyl)-piperidin-4-one. Retrieved from [[Link](#)]
- S. P, S. S., & Kumar, A. (2016). Validation of Analytical Methods: A Review. Gavin Publishers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0yvCOLA2qR8UIMjCZ00imD12IK8E6PYOZ0KUOf5v1EuPKug__E3SRBAUtXcc2T5kMZizANm6EP9jVoJJTSjs_y_g8ICso1z8FheZGnP3snjeFwL9R56Khsu1Vy1XmkiB8lBy2MQ7zgSCGkmqDS_R9RuQfwoJFiT2Ljvtg7y10k]
- Pharmaceutical Technology. (2000). Analytical Methods Validation. Pharmaceutical Technology, 24(9), 68-76. [https://vertexaisearch.cloud.google.com/redirect/AUZIYQFbvanoX17XYqqz4TyySvLFKKpT2lg9_LhFJ6OlgBOtNYSHrRBBSAjRea03hAn1T_Ejwg5-ihDc7XWsE0QmB9s9olhxxYDFdiLecS73TO_00hxLmjnWGNjTL_Or__6SRcCafNH6k43Rfo5zauMJcvnokly2BOj3P7lWzy3_5PV2hsymF6oT6nkRna0I5quoz2BiuiGM83szLU9ivhF6jlx7ePiN]
- Patel, M., & V, P. (2016). Analytical method validation: A brief review. International Journal of Pharmaceutical Research & Allied Sciences, 5(2), 19-
https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMBQjBBmu4UU6ORbq4kDjAGvrJeAujiSETRefoJMCBLvFwMa0N1WOENiPmDjijy213ExKV9GbkIjBH65uqX8B0aFBhy5by4Q_z8_gYDjvWYfwTMbBQ==
- Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [[Link](#)]
- The Royal Society of Chemistry. (2010). Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [[Link](#)]
- Ghorbani-Vaghei, R., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Mo
- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [[Link](#)]
- ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE A
Pharmaceutical Bulletin, 68(1), 1-12. [[Link](#)]
- ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4-O-nitrobenzoate and (b).... Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- Structure elucidation of small organic molecules by contemporary computational chemistry methods | Semantic Scholar [semanticscholar.org]
- pure.skku.edu [pure.skku.edu]
- chemimpex.com [chemimpex.com]
- chemimpex.com [chemimpex.com]
- Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- jchps.com [jchps.com]
- 1-(4-NITRO-BENZOYL)-PIPERIDIN-4-ONE | 34259-84-2 [chemicalbook.com]
- capotchem.com [capotchem.com]
- scbt.com [scbt.com]
- mdpi.com [mdpi.com]
- pubs.acs.org [pubs.acs.org]

- To cite this document: BenchChem. [Introduction: Establishing the Blueprint of a Key Pharmaceutical Intermediate]. BenchChem, [2026]. [Online P [https://www.benchchem.com/product/b1306678#1-4-nitrobenzoyl-piperidin-4-one-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com